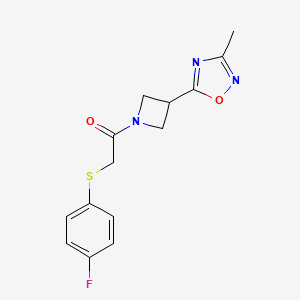
2-((4-Fluorophenyl)thio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)thio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-Fluorophenyl)thio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS Number: 1795304-03-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16FN3O3S2 with a molecular weight of 405.5 g/mol. The structure features a thioether linkage and an oxadiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₃S₂ |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1795304-03-8 |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thioether functionalities exhibit notable anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells through various signaling pathways:
- Apoptotic Pathways : The compound may activate both extrinsic and intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It has been observed that similar compounds can cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
Antimicrobial Activity
The oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. Research has demonstrated that:
- Antibacterial Activity : Compounds with oxadiazole rings have been effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives display significant antifungal activity, inhibiting the growth of fungi in vitro.
Study on Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of oxadiazole-containing compounds, including our target compound. The results showed that:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, A549).
Study on Antimicrobial Properties
In a study focused on antimicrobial activity, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The findings indicated:
- Zone of Inhibition : Significant zones of inhibition were observed, suggesting strong antibacterial activity.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-9-16-14(20-17-9)10-6-18(7-10)13(19)8-21-12-4-2-11(15)3-5-12/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUTFHWHPKLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














